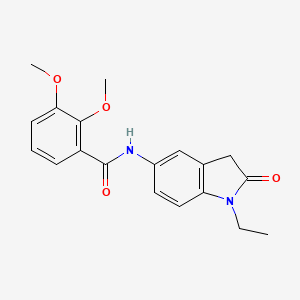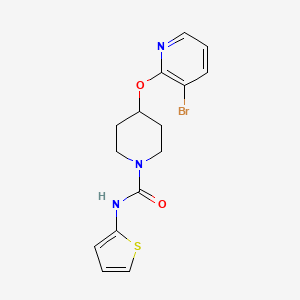
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as BPTP and is primarily used in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is synthesized through reactions like elimination, reduction, and bromization, and characterized using techniques like NMR and MS. This process has been utilized in the development of non-peptide CCR5 antagonists, highlighting its potential in pharmaceutical research (Bi, 2014).
Computational and Spectroscopy Studies
- Computational chemistry methods and spectroscopy (FT-IR, NMR, X-ray diffraction) are used to analyze the synthesized compounds. Such methods are important for understanding the molecular structure and properties, and have been applied in studies related to non-linear optical properties and molecular docking (Jayarajan et al., 2019).
Radiopharmaceutical Research
- The compound is studied in the context of radiopharmaceuticals. It's involved in the synthesis of radiotracers for PET imaging, demonstrating its applicability in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).
Biological Activities and Antagonist Properties
- Its derivatives have been investigated for biological activities, such as fungicidal and antiviral activities against tobacco mosaic virus, indicating its relevance in agricultural and virology research (Li et al., 2015).
Synthesis of Novel Derivatives
- Research on the synthesis of novel derivatives of this compound explores its potential in developing new chemical entities with possible therapeutic applications. These studies often focus on optimizing the synthesis process and exploring the chemical properties of the derivatives (Ito et al., 2002).
Propriétés
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-3-1-7-17-14(12)21-11-5-8-19(9-6-11)15(20)18-13-4-2-10-22-13/h1-4,7,10-11H,5-6,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZWPUMNZHUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

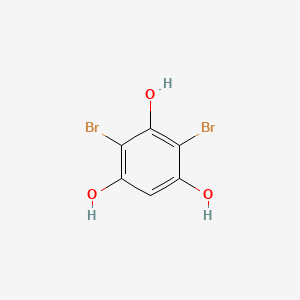

![1-ethyl-4-[(2-hydroxybenzyl)amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B2424936.png)

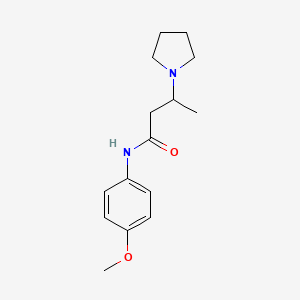
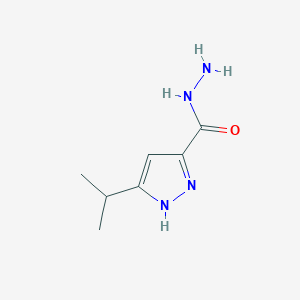
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
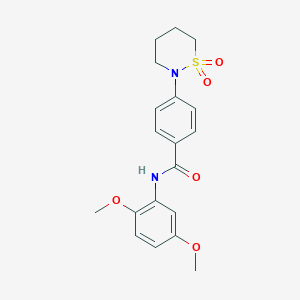

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2,2,2-trichloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B2424947.png)
